5-Chloropyridazine-3-carboxylic acid
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Overview
Description
5-Chloropyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the pyridazine ring
Mechanism of Action
Mode of Action
5-Chloropyridazine-3-carboxylic acid, like other carboxylic acids, can participate in various chemical reactions. It can undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can react with nucleophiles, leading to the formation of various products, including esters, amides, and acid anhydrides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by carboxylation. One common method involves the reaction of 5-chloropyridazine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach is the direct chlorination of 3-carboxypyridazine using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, alcohols, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of 5-Chloropyridazine-3-carboxylic acid, lacking the chlorine and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group instead of the carboxylic acid.
Chloropyridazine: Similar to this compound but without the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
5-chloropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAJPAGCWQZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-01-7 |
Source
|
Record name | 5-chloropyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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